molecular formula C11H14O B15312523 1-(2-Ethylphenyl)propan-2-one

1-(2-Ethylphenyl)propan-2-one

Cat. No.: B15312523
M. Wt: 162.23 g/mol
InChI Key: NBSBZVXIIWXJAO-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)propan-2-one is a ketone derivative featuring an ethyl-substituted benzene ring at the 2-position and a ketone group at the propan-2-one backbone. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency. Spectroscopic data confirm its structural identity, aligning with prior reports in Chem. Commun. (2013) . This compound serves as a precursor in organic synthesis, particularly in constructing complex aromatic ketones and heterocyclic systems.

Properties

IUPAC Name

1-(2-ethylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBZVXIIWXJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of 1-(2-Ethylphenyl)propan-2-one often employs similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Ethylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Comparison of Substituent Position and Functional Groups
Compound Name Substituent Position Functional Groups Molecular Formula Key References
1-(2-Ethylphenyl)propan-2-one 2-ethylphenyl Ketone (propan-2-one) C11H14O
1-(3-Methylphenyl)propan-2-one 3-methylphenyl Ketone (propan-2-one) C10H12O
1-(4-Methylphenyl)propan-2-one 4-methylphenyl Ketone (propan-2-one) C10H12O
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-ethylphenyl Ketone (propan-1-one), methyl branch C12H16O

Key Observations :

  • Ketone Position : Moving the ketone from the 2-position (propan-2-one) to the 1-position (propan-1-one) alters conjugation and stability. For example, 1-(4-Ethylphenyl)-2-methylpropan-1-one may exhibit lower solubility in polar solvents due to increased hydrophobicity from the branched methyl group .

Heterocyclic and Functionalized Derivatives

Table 2: Comparison with Heterocyclic and Amino-Substituted Analogs
Compound Name Core Structure Functional Modifications Applications/Notes Key References
1-(Thiophen-2-yl)propan-1-one Thiophene ring Ketone (propan-1-one) Electronics, catalysis
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one Chlorophenyl Methylamino group at ketone Psychoactive substance
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone Dichlorophenyl + oxirane Epoxide, dimethyl branches Potential agrochemical intermediate

Key Observations :

  • Heterocyclic Influence : Replacing the benzene ring with thiophene (as in 1-(Thiophen-2-yl)propan-1-one) enhances electron-deficient character, favoring applications in conductive polymers or catalysis .
  • Amino and Halogen Modifications: Amino-substituted derivatives (e.g., 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one) exhibit basicity and pharmacological activity, contrasting with the inert ethylphenyl analog . Chlorinated variants (e.g., dichlorophenyl-oxirane compound) show increased reactivity in ring-opening reactions .

Physicochemical Properties and Solubility

Table 3: Solubility and Stability Data
Compound Name Solubility Stability Notes Key References
1-(2-Ethylphenyl)propan-2-one Soluble in organic solvents (e.g., DCM, EtOH) Air-stable; no decomposition reported
1-(p-Tolylhydrazono)-propan-2-one derivatives Insoluble in H2O; soluble in DMF/DMSO Form stable thiosemicarbazone-metal complexes
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one Insoluble in water; soluble in polar aprotic solvents Hygroscopic; requires anhydrous storage

Key Observations :

  • The ethylphenyl group in 1-(2-Ethylphenyl)propan-2-one enhances lipophilicity compared to hydroxylated analogs (e.g., 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one), which exhibit hydrogen bonding and hygroscopicity .
  • Thiosemicarbazone derivatives (from 1-(p-tolylhydrazono)-propan-2-one) demonstrate unique coordination chemistry, forming air-stable complexes with transition metals .

Key Observations :

  • Palladium-catalyzed methods (e.g., for 1-(2-Ethylphenyl)propan-2-one) offer regioselectivity, whereas aldol condensations (for branched analogs) vary widely in yield depending on substituent electronics .
  • Claisen-Schmidt reactions (e.g., for enones like 1-(2,4-dihydroxyphenyl)propan-2-en-1-one) introduce conjugated systems, enabling UV-active products .

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